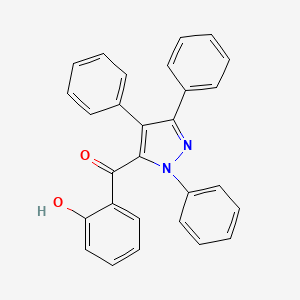![molecular formula C16H26O2P+ B14261722 Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium CAS No. 189083-87-2](/img/structure/B14261722.png)
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is a complex organophosphorus compound It is characterized by the presence of a methoxy group, an oxo group, and a 2,4,6-tri(propan-2-yl)phenyl group attached to a phosphanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylphosphine with methoxy and oxo reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reagents and solvents. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphine
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium chloride
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium bromide
Uniqueness
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
189083-87-2 |
|---|---|
Fórmula molecular |
C16H26O2P+ |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
methoxy-oxo-[2,4,6-tri(propan-2-yl)phenyl]phosphanium |
InChI |
InChI=1S/C16H26O2P/c1-10(2)13-8-14(11(3)4)16(19(17)18-7)15(9-13)12(5)6/h8-12H,1-7H3/q+1 |
Clave InChI |
XZOQITXRNJJLRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)[P+](=O)OC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


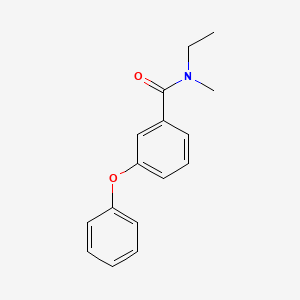
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
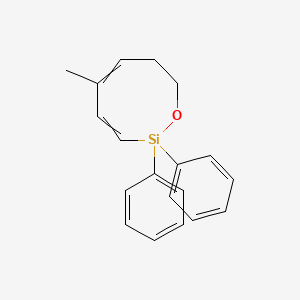
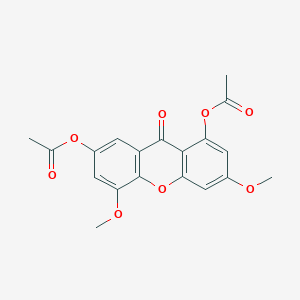
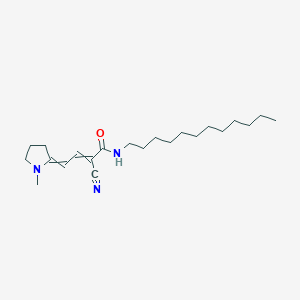
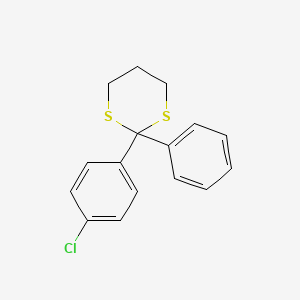
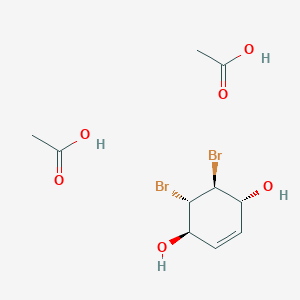
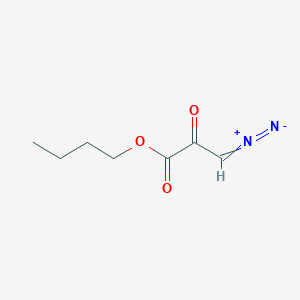

![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
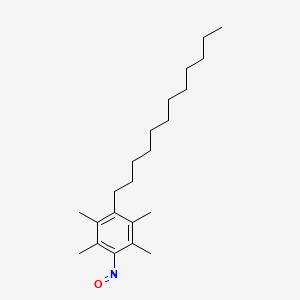
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)
